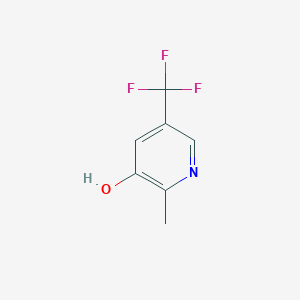

2-Methyl-5-(trifluoromethyl)pyridin-3-ol

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic structures in numerous areas of chemical science. epa.gov The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a prevalent scaffold found in natural products like vitamins and alkaloids. These compounds are not only vital in medicinal chemistry as building blocks for a vast array of pharmaceuticals but also have extensive applications in agrochemicals and materials science. epa.govnih.gov

The unique electronic nature of the pyridine ring, characterized by an electron-deficient system, makes it prone to nucleophilic substitution, typically at the C-2 and C-4 positions. Pyridine derivatives serve as crucial intermediates in organic synthesis, acting as precursors for complex molecular architectures. abovchem.com Their ability to function as ligands for metal catalysts and their role in asymmetric catalysis further underscore their importance in synthetic chemistry. The versatility of the pyridine scaffold has led to its incorporation in over 7,000 drug molecules, highlighting its status as a "privileged scaffold" in drug discovery. nih.gov

Role of Trifluoromethylation in Modulating Molecular Properties and Reactivity

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful strategy for modifying its properties. researchoutreach.org The -CF3 group is one of the most common fluorine-containing moieties used in pharmaceuticals and agrochemicals. google.com Its strong electron-withdrawing nature, high electronegativity (comparable to chlorine), and steric bulk (similar to an isopropyl group) can profoundly influence a molecule's reactivity, stability, and biological interactions. google.comchemscene.com

One of the key benefits of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by enzymes like cytochrome P450. researchoutreach.org This modification can also increase a molecule's lipophilicity (oil-solubility), which can improve its ability to permeate biological membranes. researchoutreach.orgbldpharm.com The unique combination of high electronegativity, electron-withdrawing effect, and lipophilicity makes the trifluoromethyl group a valuable substituent in the design of new chemical entities. researchoutreach.org

Overview of Hydroxylated Pyridines in Synthetic Methodologies

Hydroxylated pyridines, or pyridinols, are a significant class of compounds, particularly those with a hydroxyl group at the C-3 position (3-hydroxypyridines). These structures are found in biologically important molecules, such as pyridoxal (B1214274) 5'-phosphate (a form of Vitamin B6), where the 3-hydroxy group is crucial for its coenzymatic activity. nih.gov The presence of both an acidic hydroxyl group and a basic nitrogen atom makes them versatile building blocks in synthesis.

However, the synthesis of 3-hydroxypyridines presents a considerable challenge due to the electronic properties of the pyridine ring, which make direct C-H hydroxylation at the C-3 position difficult. nih.govgoogle.com Consequently, various synthetic methodologies have been developed to access these valuable intermediates. These strategies often involve multi-step sequences, such as the cyclization of acyclic precursors or the functionalization of pre-formed pyridine rings. google.com A modern approach involves the photochemical valence isomerization of pyridine N-oxides, which offers a metal-free and operationally simple route to C-3 hydroxylation. google.com The development of efficient methods to create hydroxylated pyridines is crucial for exploring their full potential in medicinal chemistry and materials science. nih.gov

Research Findings & Data

While specific research findings for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol are not widely published, data for structurally similar compounds provide valuable insights into its expected properties.

Table 1: Physicochemical Properties of Structurally Related Pyridin-3-ol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 5-(Trifluoromethyl)pyridin-3-ol | C₆H₄F₃NO | 163.10 | 186593-14-6 | Lacks the 2-methyl group. chemscene.com |

| 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol | C₇H₆F₃NO₂ | 193.13 | 1806337-10-9 | Features a 2-hydroxymethyl group instead of a 2-methyl group. abovchem.com |

| This compound | C₇H₆F₃NO | 193.13 | Not Available | Target Compound (properties are estimated) |

Data sourced from referenced materials.

Table 2: Comparison of Substituent Properties

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact of Substitution |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters ring reactivity and pKa of nearby functional groups. google.com |

| Lipophilicity (Hansch π) | +0.56 | +0.88 | Increases membrane permeability and can enhance biological uptake. researchoutreach.org |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increases in vivo half-life of the molecule. researchoutreach.org |

| Steric Size (van der Waals radii) | ~2.0 Å | ~2.2 Å | Influences binding interactions with biological targets. chemscene.com |

This table provides a general comparison of the properties of methyl and trifluoromethyl groups in organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-6(12)2-5(3-11-4)7(8,9)10/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMUCFGFUVOBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 5 Trifluoromethyl Pyridin 3 Ol and Analogs

Strategies for Constructing the Pyridine (B92270) Ring with Trifluoromethyl and Methyl Substituents

This approach focuses on creating the heterocyclic ring system from open-chain molecules, where the key substituents are strategically placed on the starting materials to ensure the desired final arrangement on the pyridine ring.

Cyclocondensation reactions are a cornerstone for the synthesis of TFMP derivatives. nih.gov This method involves the reaction of one or more acyclic components, where at least one contains a trifluoromethyl group, to form the pyridine ring in a single or multi-step sequence. Common building blocks for this purpose include compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate and trifluoroacetonitrile. nih.govacs.org

For instance, the synthesis of certain TFMP derivatives starts with a cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate as the key trifluoromethyl-containing precursor. nih.gov This building block can react with other components, such as enamines or compounds containing active methylene (B1212753) groups, to construct the substituted pyridine skeleton. Another example is the novel cyclocondensation of dialkyl 3-oxopentanedioates with trifluoroacetonitrile, which yields 2,4-dialkoxy-6-(trifluoromethyl)-3,5-pyridinedicarboxylates. acs.org While not directly producing 2-methyl-5-(trifluoromethyl)pyridin-3-ol, these methods illustrate the principle of using readily available trifluoromethylated starting materials to build the complex pyridine structure. The reaction conditions and resulting products are highly dependent on the specific building blocks used.

Table 1: Examples of Cyclocondensation Reactions for Pyridine Synthesis

| Trifluoromethyl Building Block | Reaction Partner(s) | Resulting Pyridine Structure Type | Reference |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Tetrahydro-2H-pyran intermediate for dithiopyr/thiazopyr synthesis | nih.gov |

| Trifluoroacetonitrile | Dialkyl 3-oxopentanedioates | 2,4-Dialkoxy-6-(trifluoromethyl)pyridines | acs.org |

| Trifluoromethyl-α,β-ynones | β-Enamino esters/ketones | Polysubstituted trifluoromethylpyridines | bohrium.com |

An alternative strategy involves the cycloaddition of precursors where both the methyl and trifluoromethyl groups are already part of the acyclic starting materials. A notable example of this is the cobalt-catalyzed [2+2+2] cycloaddition reaction. nih.gov This method allows for the regioselective formation of α-trifluoromethylated pyridines by reacting trifluoromethylated diynes with various nitriles. bohrium.comnih.gov

In this approach, a diyne containing a trifluoromethyl group is reacted with a nitrile (which can contain the methyl group or other desired substituents) in the presence of a cobalt catalyst system, typically involving CoCl₂(phen), zinc bromide, and zinc dust. nih.gov The reaction proceeds smoothly to give the corresponding α-fluoroalkylated pyridines in excellent yields. nih.gov This methodology offers a high degree of control over the final substitution pattern by carefully selecting the structure of the diyne and nitrile precursors.

Post-Synthetic Introduction and Modification of Substituents

This synthetic paradigm begins with a pre-formed pyridine ring, which is then functionalized in subsequent steps. This is particularly useful for introducing the trifluoromethyl group onto a pyridine scaffold that already contains the methyl and hydroxyl groups, or their protected equivalents.

Introducing a trifluoromethyl group at a specific position on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. acs.org Direct trifluoromethylation can often lead to a mixture of isomers. acs.orgresearchgate.net Therefore, developing regioselective methods is a key area of research.

Direct C-H trifluoromethylation involves the direct replacement of a hydrogen atom on the pyridine ring with a CF₃ group. While reactions using trifluoromethyl radicals often suffer from low regioselectivity, recent advances have provided more controlled methods. acs.orgchemistryviews.org

One strategy involves activating the pyridine ring to make it more susceptible to nucleophilic attack. acs.org For example, a 3-position-selective C-H trifluoromethylation of pyridine derivatives has been developed that uses hydrosilylation to activate the substrate. acs.orgchemistryviews.org The resulting enamine-like intermediate then reacts with a nucleophilic CF₃ source, such as Togni's reagent, to install the trifluoromethyl group at the C3 position with high regioselectivity. chemistryviews.org Another approach uses an N-methylpyridine quaternary ammonium (B1175870) activation strategy. researchgate.netnih.gov In this method, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid and a silver carbonate catalyst to achieve highly regioselective trifluoromethylation. researchgate.net These methods are critical for accessing specific isomers that are difficult to obtain through classical approaches.

Table 2: Modern Direct Trifluoromethylation Strategies

| Method | Activating Agent/Strategy | CF₃ Source | Target Position | Reference |

|---|---|---|---|---|

| Nucleophilic Activation | Hydrosilylation (e.g., with methylphenylsilane) | Togni Reagent I (Electrophilic) | C3-Position | acs.orgchemistryviews.org |

| Quaternary Ammonium Activation | N-methylation | Trifluoroacetic Acid (TFA) | C2/C6-Positions (ortho) | researchgate.netnih.gov |

One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines is the halogen-fluorine exchange (HALEX) reaction. nih.govjst.go.jp This process typically involves two steps: the chlorination of a methyl group on the pyridine ring to form a trichloromethyl (-CCl₃) group, followed by the exchange of chlorine atoms for fluorine atoms using a fluorinating agent. nih.gov

To synthesize a compound like this compound, one might start with a precursor such as 2,5-dimethylpyridin-3-ol (B68657) (or a protected version). The methyl group at the 5-position would first be exhaustively chlorinated to yield a 5-(trichloromethyl)pyridine intermediate. This intermediate is then treated with a fluorinating agent, most commonly anhydrous hydrogen fluoride (B91410) (HF), often in the presence of a catalyst. alfa-chemical.com Other fluorinating agents like antimony trifluoride or silver fluoride (AgF) can also be used. nih.govgoogle.com This exchange reaction converts the -CCl₃ group into the desired -CF₃ group. google.com The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), a key agrochemical intermediate, frequently employs this strategy starting from 3-picoline (3-methylpyridine), which is chlorinated and subsequently fluorinated. nih.govalfa-chemical.com This robust method remains one of the most common routes for the large-scale production of TFMPs. nih.govjst.go.jp

Table 3: Halogen-Fluorine Exchange for -CF₃ Group Synthesis

| Starting Material Type | Intermediate | Fluorinating Agent | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| (Trichloromethyl)pyridine | N/A | Anhydrous Hydrogen Fluoride (HF) | Vapor-phase, >300°C or liquid phase | nih.govalfa-chemical.com |

| (Trichloromethyl)pyridine | N/A | Mercury(II) fluoride (HgF₂) | Liquid phase | google.com |

| (Trichloromethyl)pyridine | N/A | Silver(I) fluoride (AgF) | Liquid phase | google.com |

Introduction of Methyl Group

The synthesis of pyridines with a methyl group can be approached in several ways, including building the ring from methylated precursors or introducing the methyl group onto a pre-formed pyridine ring. semanticscholar.orgresearchgate.net For a substituted pyridine like this compound, a common strategy involves the cyclocondensation of reactants that already contain the required methyl group.

One established method is the reaction of 2-chloro-3-nitropyridines with a malonic ester anion. This is followed by hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine. mdpi.com This multi-step process is a reliable way to introduce the methyl group at the C-2 position. mdpi.com

Another approach involves the reaction of propionaldehyde (B47417) with an acrylic compound to form a 2-formylpentanoic compound. This intermediate can then be cyclized to a dihydropyridone, which is subsequently oxidized to the 2-hydroxypyridine. google.com

Furthermore, direct methylation of a pyridine ring can be achieved, although this can sometimes lead to a mixture of products. Methods for direct methylation include radical reactions using peroxides as the methyl source, which can be effective for pyridine N-oxides. researchgate.net Cross-coupling reactions catalyzed by transition metals are also employed to introduce methyl groups onto halopyridines. semanticscholar.org

Below is a table summarizing various methods for the introduction of a methyl group onto a pyridine ring.

| Method | Precursor | Reagents | Key Features |

| Malonic Ester Synthesis | 2-Chloro-3-nitropyridine | Diethyl malonate, K₂CO₃, H₂SO₄(aq) | A reliable three-step method for introducing a methyl group at the C-2 position. mdpi.com |

| Cyclization of a 2-Formylpentanoic Compound | Propionaldehyde, Acrylic Compound | Ammonium acetate | Involves the formation and subsequent cyclization and oxidation of an intermediate. google.com |

| Radical Methylation | Pyridine N-oxide | Peroxide | A metal-free method suitable for pyridine N-oxides, proceeding via a radical mechanism. researchgate.net |

| Cross-Coupling Reaction | Halopyridine | Methylating agent (e.g., methyl Grignard), Transition metal catalyst (e.g., Pd, Ni) | A versatile method for the regioselective introduction of a methyl group. semanticscholar.org |

Derivatization of the Hydroxyl Functionality

The hydroxyl group of this compound is a versatile handle for further chemical modifications. Derivatization of this group can be used to alter the molecule's properties or to prepare it for subsequent reactions. Common derivatization reactions include esterification and etherification.

Esterification is frequently achieved by reacting the hydroxyl group with acyl chlorides or anhydrides. researchgate.net For instance, picolinic acid can be used to form picolinoyl esters, a technique often employed in mass spectrometry to enhance sensitivity. researchgate.net

Etherification can be accomplished through reactions with alkyl halides. For example, the hydroxyl group can be converted to an alkyl ether, such as a picolinyl ether, which has also been shown to improve ionization efficiency in mass spectrometry analysis. researchgate.net Silyl (B83357) ethers are another common derivative, formed by reacting the hydroxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net These silyl ethers are stable yet can be easily cleaved when necessary. nih.gov

The following table outlines several common methods for the derivatization of hydroxyl groups.

| Derivatization Method | Reagent Type | Example Reagent | Resulting Functional Group |

| Esterification | Acyl chloride / Anhydride | Picolinic acid, Acetic anhydride | Ester researchgate.netresearchgate.net |

| Etherification | Alkyl halide | Alkyl bromide, Picolinyl chloride | Ether researchgate.net |

| Silylation | Silylating agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl ether researchgate.netnih.gov |

| Sulfonation | Sulfonyl chloride | Pyridine-3-sulfonyl chloride | Sulfonate ester researchgate.net |

Preparation of Oxidopyridinium Betaine (B1666868) Precursors from this compound

Oxidopyridinium betaines are valuable intermediates in organic synthesis, particularly in cycloaddition reactions. researchgate.netnih.gov These zwitterionic species are typically generated in situ from 3-hydroxypyridine (B118123) precursors.

N-Alkylation and Subsequent Deprotonation for In-Situ Generation

The formation of an oxidopyridinium betaine from this compound involves a two-step process that is often carried out in one pot. The first step is the N-alkylation of the pyridine nitrogen. This is typically achieved by reacting the pyridin-3-ol with an alkylating agent, such as an alkyl halide or triflate. The choice of alkylating agent can influence the subsequent reactivity of the betaine.

Following N-alkylation, the pyridinium salt is treated with a base to deprotonate the hydroxyl group at the 3-position. This deprotonation results in the formation of the 3-oxidopyridinium betaine, a reactive 1,3-dipole. This in-situ generation is crucial as these betaines are often too reactive to be isolated. The choice of base is important and can range from organic amines to inorganic bases, depending on the specific substrate and reaction conditions.

The general scheme for this process is as follows:

N-Alkylation: The pyridine nitrogen attacks the electrophilic alkylating agent (R-X) to form an N-alkylpyridinium salt.

Deprotonation: A base removes the proton from the hydroxyl group, leading to the formation of the zwitterionic 3-oxidopyridinium betaine.

Asymmetric Synthesis Approaches for Chiral Analogs

The creation of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis aims to produce enantiomerically enriched compounds, and several strategies can be employed to achieve this. rsc.orgyoutube.com

One common approach is the use of a chiral auxiliary . youtube.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction and is then removed. This method allows for the creation of a specific stereoisomer.

Another powerful technique is asymmetric catalysis . In this approach, a chiral catalyst is used to control the stereochemistry of the reaction. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine precursors. nih.gov Similarly, manganese-catalyzed asymmetric hydroamination of allylic alcohols can produce chiral γ-amino alcohols, which can be precursors to chiral piperidines. acs.org

Substrate-controlled synthesis is another strategy where the chirality is derived from a chiral starting material. This is often employed in the synthesis of complex natural products.

The following table summarizes these asymmetric synthesis approaches.

| Approach | Description | Key Component |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. youtube.com | Chiral auxiliary |

| Asymmetric Catalysis | A chiral catalyst is used to control the stereoselectivity of a reaction. nih.govacs.org | Chiral catalyst (e.g., metal-ligand complex) |

| Substrate-Controlled Synthesis | The chirality of the final product is determined by the chirality of the starting material. | Chiral starting material |

Advanced Reaction Mechanisms and Reactivity Studies of 2 Methyl 5 Trifluoromethyl Pyridin 3 Ol Systems

Mechanistic Investigations of Dearomative Transformations

Dearomatization reactions of pyridin-3-ol systems, such as 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, provide a powerful strategy for the synthesis of complex, three-dimensional nitrogen-containing scaffolds from simple aromatic precursors. A key pathway for these transformations is through the formation of oxidopyridinium betaines, which can then undergo various cycloaddition reactions.

Oxidopyridinium Cycloaddition Reactions (e.g., (5+2), (5+4) Cycloadditions)

The in-situ generation of 1-methyl-2-methyl-5-(trifluoromethyl)-3-oxidopyridinium betaine (B1666868) from this compound opens up a rich field of cycloaddition chemistry. These betaines can act as five-carbon synthons in cycloaddition reactions with various dienophiles and dienes, leading to the formation of bicyclic systems.

The position of the trifluoromethyl (CF3) group on the pyridin-3-ol ring has a profound impact on the regio- and stereoselectivity of cycloaddition reactions. In the (5+2) cycloaddition of trifluoromethylated oxidopyridinium betaines with N-methylmaleimide, the stereochemical outcome is highly dependent on the location of the CF3 substituent. nih.govnii.ac.jpresearchgate.net

Notably, for 5-CF3-substituted oxidopyridinium betaines, such as the one derived from this compound, the (5+2) cycloaddition reaction proceeds with high stereoselectivity, exclusively yielding the exo-product. nih.gov This is in contrast to betaines with the CF3 group at the 2- or 6-positions, which preferentially form the endo-products. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, have been employed to rationalize these observations, suggesting that the electronic and steric effects of the trifluoromethyl group dictate the transition state energies and, consequently, the product distribution. nih.govnii.ac.jp

The strong electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the oxidopyridinium betaine. It has been shown that the HOMO-LUMO energy gap between CF3-substituted betaines and dienophiles like N-methylmaleimide is larger compared to their non-fluorinated analogs, which suggests a potentially lower reactivity for the cycloaddition reaction. nii.ac.jp

| Betaine Precursor | Dienophile | Cycloaddition Type | Major Product Stereochemistry | Reference |

| 5-(Trifluoromethyl)pyridin-3-ol derivative | N-Methylmaleimide | (5+2) | exo | nih.gov |

| 2-(Trifluoromethyl)pyridin-3-ol derivative | N-Methylmaleimide | (5+2) | endo | nih.gov |

| 6-(Trifluoromethyl)pyridin-3-ol derivative | N-Methylmaleimide | (5+2) | endo | nih.gov |

Furthermore, the 5-trifluoromethylated oxidopyridinium betaine has been successfully utilized in (5+4) cycloaddition reactions with dienes such as 2,3-dimethylbuta-1,3-diene. nii.ac.jp

The mechanism of cycloaddition reactions, including the (5+2) cycloadditions of oxidopyridinium betaines, is a subject of ongoing investigation, with evidence supporting both concerted and stepwise pathways. While some cycloadditions are understood to proceed through a single, concerted transition state, others may involve the formation of a diradical or zwitterionic intermediate. researchgate.netlibretexts.org

In the context of oxidopyridinium cycloadditions, DFT computations have suggested that some reactions may proceed through a stepwise mechanism. researchgate.net For instance, in certain dienamine-activated cycloadditions, the reaction is proposed to be initiated by a bond-forming event to create an intermediate, which then undergoes a subsequent ring-closing step. researchgate.net The relative energies of the transition states for the concerted versus stepwise pathways can be influenced by the nature of the reactants and the reaction conditions.

Dienamine activation is a powerful strategy in organocatalysis to enhance the reactivity of α,β-unsaturated aldehydes and ketones in cycloaddition reactions. nih.govresearchgate.netnih.gov This approach involves the formation of a transient, electron-rich dienamine intermediate from the reaction of the carbonyl compound with a chiral secondary amine catalyst. This dienamine then acts as a highly reactive HOMO-raised species in cycloadditions.

In the context of oxidopyridinium chemistry, dienamine activation has been successfully employed to facilitate enantioselective (5+2) cycloadditions. researchgate.netnih.govresearchgate.net The reaction of an α,β-unsaturated aldehyde with a chiral amine catalyst generates a dienamine that can then react with an in-situ formed oxidopyridinium betaine. This strategy allows for excellent control over the stereochemical outcome of the reaction, leading to the formation of valuable tropane (B1204802) derivatives with high enantioselectivity. researchgate.netresearchgate.net The mechanism of these reactions is often proposed to be stepwise, involving the initial addition of the dienamine to the oxidopyridinium ylide. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle for further molecular elaboration through nucleophilic substitution reactions. However, the direct displacement of the hydroxyl group is generally unfavorable due to its poor leaving group ability (as hydroxide, a strong base). Therefore, activation of the hydroxyl group is typically required.

A common strategy for this transformation is the Mitsunobu reaction, which allows for the conversion of alcohols to a wide range of functional groups under mild conditions with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the use of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org While specific examples for this compound are not prevalent in the literature, the Mitsunobu reaction is a plausible and widely used method for the nucleophilic substitution of the hydroxyl group in pyridinols. acs.org For instance, this methodology has been utilized in the synthesis of nifrolidine, a bioactive agent, through the condensation of a fluorine-substituted 3-pyridinol. acs.org

Another approach involves the conversion of the hydroxyl group into a better leaving group, such as a triflate. The resulting aryl triflate can then participate in various palladium-catalyzed cross-coupling reactions with a wide array of nucleophiles, including alkynes, boronic acids, organostannanes, thiols, phosphonates, and amines. acs.org

Electrophilic Aromatic Substitution Pathways

The pyridine (B92270) ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of the electron-withdrawing trifluoromethyl group at the 5-position of this compound further deactivates the ring towards electrophilic attack. Conversely, the methyl group at the 2-position and the hydroxyl group at the 3-position are electron-donating and activating groups.

The interplay of these opposing electronic effects, along with steric considerations, will determine the regioselectivity of any potential EAS reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group. The methyl group is also an activating, ortho-, para-director. The trifluoromethyl group is a strongly deactivating, meta-directing group.

Given the substitution pattern, electrophilic attack would be directed by the powerful activating effect of the hydroxyl group to the positions ortho and para to it. The available positions are C4 and C6. The C2 position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH3 | 2 | Electron-donating (activating) | ortho, para |

| -OH | 3 | Electron-donating (activating) | ortho, para |

| -CF3 | 5 | Electron-withdrawing (deactivating) | meta |

Alkylation and Substitution Reactions of Chloromethyl Analogs

Research on the synthesis of related compounds, such as 2-bromo-6-chloromethylpyridine, highlights the utility of halomethylpyridines as precursors for more complex structures. nih.gov The synthesis of these precursors can be challenging, often requiring specific and mild conditions to avoid side reactions, such as over-chlorination or reaction at other sites on the pyridine ring. nih.gov For instance, the use of cyanuric chloride has been reported as a milder alternative to thionyl chloride for the chlorination of hydroxymethylpyridines, preventing the formation of undesired byproducts. nih.gov

Once formed, the 2-chloromethyl analog of this compound would be expected to react with a wide range of nucleophiles. The electron-withdrawing nature of the trifluoromethyl group at the 5-position would likely enhance the electrophilicity of the chloromethyl group, making it more susceptible to nucleophilic attack.

Table 1: Representative Nucleophilic Substitution Reactions of Chloromethylpyridines

| Nucleophile | Product Type | General Reaction Conditions | Reference |

| Amines | Aminomethylpyridines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | chemicalbook.com |

| Alcohols/Phenols | Alkoxymethyl/Aryloxymethylpyridines | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | researchgate.net |

| Thiols | Thiomethylpyridines | Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., DMF) | nih.gov |

| Carbanions (e.g., from malonates) | Substituted ethylpyridines | Base (e.g., NaOEt), Solvent (e.g., EtOH) | General knowledge |

It is important to note that the presence of the hydroxyl group at the 3-position introduces another nucleophilic site, potentially leading to competitive O-alkylation. The regioselectivity of such reactions would be highly dependent on the reaction conditions, including the choice of base and solvent.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering more atom-economical routes to complex molecules. beilstein-journals.orgnih.gov For an electron-deficient heterocycle like this compound, several C-H functionalization strategies could be envisioned, primarily targeting the positions not occupied by substituents. The electron-poor nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes it a suitable candidate for certain types of C-H activation. nih.gov

Palladium-catalyzed C-H arylation is a prominent method for forming C-C bonds. researchgate.netacs.org While direct examples for the target molecule are scarce, studies on other pyridine derivatives demonstrate that C-H bonds on the pyridine ring can be arylated. The regioselectivity is often controlled by directing groups. acs.org In the absence of a strong directing group, the inherent electronic properties of the ring would dictate the site of functionalization. For this compound, the C-4 and C-6 positions would be the most likely sites for C-H functionalization.

Another potential strategy is radical-mediated C-H functionalization. The Minisci reaction, for instance, allows for the alkylation of electron-deficient heterocycles. More recent developments have focused on photoredox catalysis to generate radical intermediates under mild conditions. sigmaaldrich.com These methods could potentially be applied to introduce alkyl or other functional groups at the C-4 or C-6 positions of the target molecule.

Table 2: Potential C-H Functionalization Strategies for this compound

| Reaction Type | Potential Reagent/Catalyst | Targeted Position(s) | General Reference |

| C-H Arylation | Pd(OAc)₂ / Ligand, Aryl halide | C-4, C-6 | researchgate.netacs.org |

| C-H Alkylation (Minisci-type) | Alkyl radical source (e.g., from carboxylic acid), Oxidant (e.g., (NH₄)₂S₂O₈) | C-4, C-6 | sigmaaldrich.com |

| C-H Perfluoroalkylation | Nucleophilic perfluoroalkylating agent, Lewis acid | C-4 | nih.gov |

The presence of multiple substituents on the pyridine ring would significantly influence the regioselectivity and reactivity in C-H functionalization reactions, making it a rich area for further investigation.

Kinetics and Structure-Reactivity Relationships

Reaction Rate Constant Determinations (e.g., with OH Radicals)

The reaction of volatile organic compounds with hydroxyl (OH) radicals is a key process in atmospheric chemistry. The rate constant for this reaction is a critical parameter for assessing the atmospheric lifetime of a compound. While the specific rate constant for the reaction of OH radicals with this compound has not been experimentally determined, data for structurally related compounds can provide valuable estimates.

A study on the kinetics of the reaction of OH radicals with 2-methoxy-6-(trifluoromethyl)pyridine (B1420477) at 298 ± 2 K reported a rate constant of (1.54 ± 0.21) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. mdpi.com Given the structural similarity, the rate constant for this compound is expected to be of a similar order of magnitude. The primary reaction mechanism is likely to be the addition of the OH radical to the aromatic ring, with a smaller contribution from H-atom abstraction from the methyl group.

Table 3: Experimental Rate Constants for the Reaction of OH Radicals with Related Aromatic Compounds

| Compound | Rate Constant (k_OH) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |

| 2-Methoxy-6-(trifluoromethyl)pyridine | (1.54 ± 0.21) x 10⁻¹² | Relative Rate | mdpi.com |

| Trimethyl phosphate (B84403) | 7.41 x 10⁻¹² | Relative Rate | rsc.org |

| Dibenzo-p-dioxin | ~1.7 x 10⁻¹² (extrapolated) | PLP/PLIF | bldpharm.com |

| 2,3-Dimethyl-2-butene | 1.1 x 10⁻¹⁰ | Relative Rate | beilstein-journals.org |

The experimental determination of such rate constants typically involves techniques like pulsed laser photolysis-laser induced fluorescence (PLP-LIF) for absolute measurements, or relative rate methods where the decay of the target compound is monitored relative to a reference compound with a known rate constant. nih.gov

Substituent Effects on Reaction Kinetics and Selectivity

The electronic nature of substituents has a profound impact on the kinetics and selectivity of reactions involving the pyridine ring. The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent parameters (σ). For pyridine systems, the reaction constant (ρ) indicates the sensitivity of a particular reaction to substituent effects. researchgate.net

In the case of this compound, the substituents have opposing electronic effects. The methyl group is a weak electron-donating group, while the hydroxyl group is a strong electron-donating group through resonance, but also has an inductive withdrawing effect. The trifluoromethyl group is a very strong electron-withdrawing group.

Table 4: Hammett Substituent Constants (σ_p) for Groups Relevant to the Target Molecule

| Substituent | σ_p |

| -CH₃ | -0.17 |

| -OH | -0.37 |

| -CF₃ | 0.54 |

| -Cl | 0.23 |

| -NO₂ | 0.78 |

Data sourced from standard physical organic chemistry texts.

The precise quantitative effect on the kinetics of specific reactions for this compound would require dedicated experimental studies to determine the relevant ρ values.

Tautomerism and its Impact on Reactivity (e.g., Pyridin-3-ol / Pyridone Tautomerism)

Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridines, this involves equilibrium with a zwitterionic pyridone structure. The position of this equilibrium is highly sensitive to factors such as the substitution pattern on the ring, the solvent, and the physical state (gas, solution, or solid).

For this compound, the following tautomeric equilibrium can be considered:

Figure 1: Tautomeric Equilibrium of this compound

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of complex organic reactions.

While specific studies on the cycloaddition reactions of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol are not extensively documented in the provided results, the general methodology for such an investigation would involve DFT calculations. acs.org These calculations would map the potential energy surface for the reaction, identifying the low-energy pathways from reactants to products. Key to this analysis is the location and characterization of transition states, which represent the energy maxima along the reaction coordinate. For instance, in a hypothetical [3+2] cycloaddition, DFT would be used to calculate the activation energies for different regioisomeric and stereoisomeric pathways, thus predicting the most likely product. mdpi.commdpi.com The Gibbs free energy of activation (ΔG‡) is a critical parameter derived from these studies, indicating the kinetic feasibility of a given pathway. mdpi.com

DFT calculations can provide highly accurate predictions of molecular geometries, including bond lengths and angles. researchgate.net For this compound, these calculations would reveal how the electron-withdrawing trifluoromethyl group and the electron-donating methyl and hydroxyl groups influence the pyridine (B92270) ring's structure.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. nih.gov It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic charges. For this compound, NBO analysis would quantify the charge distribution across the molecule, highlighting the electrophilic and nucleophilic centers. This information is invaluable for understanding intermolecular interactions and predicting sites of reactivity.

A hypothetical NBO analysis might yield data similar to the table below, illustrating charge distribution.

| Atom | NBO Charge (e) |

| N (pyridine) | -0.5 to -0.7 |

| C (hydroxyl) | +0.3 to +0.5 |

| C (methyl) | -0.1 to -0.3 |

| C (CF3) | +0.6 to +0.8 |

| O (hydroxyl) | -0.6 to -0.8 |

| Note: This table is illustrative and not based on actual published data for this specific compound. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory, which explains chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. For this compound, DFT calculations would determine the energies and spatial distributions of these orbitals, predicting how it might interact with other reagents. researchgate.netresearchgate.net

| Orbital | Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.5 to -2.5 |

| Gap | 4.0 to 5.0 |

| Note: This table is illustrative and not based on actual published data for this specific compound. |

Prediction of Regio- and Stereoselectivity through Computational Modeling

Computational modeling is particularly adept at predicting the selectivity of chemical reactions. In the context of cycloadditions or other reactions involving this compound, DFT calculations of transition state energies for all possible regio- and stereoisomeric pathways can explain and predict the experimental outcomes. researchgate.netnih.govnih.gov The pathway with the lowest activation energy will be the kinetically favored one, leading to the major product. researchgate.netresearchgate.net This predictive power is a significant advantage of computational chemistry in synthetic planning.

Structure-Reactivity Relationship Model Development

By systematically studying a series of related compounds, computational chemistry can help develop structure-reactivity relationships. While specific models for this compound derivatives are not available in the provided results, a hypothetical study could involve modifying substituents on the pyridine ring and calculating their effect on a particular reaction's activation energy or on a molecular property like the HOMO-LUMO gap. This would lead to a quantitative model that correlates structural features with reactivity, aiding in the design of new molecules with desired properties.

Theoretical Studies on Tautomeric Equilibria and Conformational Preferences

Pyridin-3-ol derivatives can exist in tautomeric forms, such as the keto-enol equilibrium between the pyridin-3-ol and the corresponding pyridin-3(4H)-one. Theoretical calculations are essential for determining the relative stabilities of these tautomers. uni.lu By calculating the Gibbs free energies of the different forms in the gas phase and in various solvents (using continuum solvation models), it is possible to predict the predominant tautomer under different conditions. researchgate.netresearchgate.netnih.gov Similarly, the conformational preferences of the molecule, such as the orientation of the hydroxyl group, can be investigated to find the lowest energy conformer.

Derivatization Strategies and Functionalization of the Pyridine Core

Modification of the Pyridine (B92270) Ring Through Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-methyl-5-(trifluoromethyl)pyridine (B1319050) core is amenable to several such transformations. These reactions typically require the initial conversion of the hydroxyl group into a more reactive leaving group, such as a halide (Br, Cl) or a triflate (OTf), to facilitate catalysis.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating biaryl and heteroaryl-aryl structures. beilstein-journals.orgnih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. researchgate.net For a substrate like 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, the hydroxyl group would first be converted to a triflate or a halide. The trifluoromethyl group's electron-withdrawing nature can influence the reactivity of the pyridine ring in these coupling processes. nih.gov

The general catalytic cycle for Suzuki coupling proceeds through three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the pyridine derivative, forming a Pd(II) intermediate. nih.gov

Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide or triflate. This step requires a base to activate the organoboron species. beilstein-journals.org

Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

Studies on similarly substituted pyridines have demonstrated the feasibility of this approach. For instance, regioselective Suzuki-Miyaura reactions have been successfully performed on poly-substituted pyridines, including those bearing trifluoromethyl groups, to produce various substituted arylpyridines. nih.govnih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions like deboronation. nih.gov

Table 1: Key Steps in Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Species |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide/triflate bond. | Pd(0) catalyst, Aryl-X |

| Transmetalation | Transfer of the organic group from the boron reagent to the Pd(II) center. | Aryl-Pd(II)-X, R-B(OR)₂, Base |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Aryl-Pd(II)-R |

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic and effective method for forming carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org These reactions are valuable for introducing ethers, thioethers, and amines to the pyridine core. Traditional Ullmann reactions often require harsh conditions, but modern advancements have introduced ligand-accelerated protocols that proceed under milder temperatures. wikipedia.orgmdpi.com

For this compound, two main pathways for copper-catalyzed functionalization exist:

C-O Coupling : The hydroxyl group can react directly with an aryl halide in an Ullmann ether synthesis to form a diaryl ether.

C-N/C-S Coupling : After converting the hydroxyl group to a halide, the resulting pyridyl halide can be coupled with various amines, phenols, or thiols. wikipedia.org

The mechanism of Ullmann-type reactions typically involves a Cu(I) species which reacts with the aryl halide. organic-chemistry.org For instance, in an amination reaction, a Cu(I) amide can react with an aryl halide in a metathesis reaction to form the desired C-N bond and a copper(I) halide. wikipedia.org The presence of ligands, such as diamines or phenanthroline, can stabilize the copper catalyst and facilitate the reaction, allowing for a broader substrate scope, including hindered aryl halides. capes.gov.br Furthermore, copper-catalyzed methods are also pivotal in introducing the trifluoromethyl group itself to aromatic systems. beilstein-journals.orgnih.govresearchgate.net

Introduction of Heterocyclic Moieties (e.g., Pyrazolo[1,5-a]pyrimidines)

The this compound scaffold can serve as a building block for constructing more complex, fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, which are purine (B94841) analogues, are of significant pharmaceutical interest and can be synthesized from appropriately functionalized pyridine precursors. nih.gov The primary synthetic route involves the cyclocondensation of a 1,3-biselectrophilic compound with an aminopyrazole. wikipedia.org

A derivative of this compound could be incorporated into such a structure in several ways. For example, transformation of the pyridine core into a suitable biselectrophile would allow it to react with an aminopyrazole. A more direct approach involves creating a pyrido-fused pyrazolopyrimidine, such as pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine. nih.gov This often requires a pyridine derivative containing an amino group and another reactive site that can participate in a cyclization cascade.

Similarly, the synthesis of pyrazolo[4,3-c]pyridines can be achieved by constructing the pyridine ring onto a pre-existing pyrazole. nih.gov A multicomponent reaction involving a functionalized pyrazole, a terminal alkyne, and an amine under Sonogashira-type conditions can yield these fused systems, demonstrating a pathway where a fragment derived from the title compound could potentially be introduced. nih.gov

Nucleophilic Aromatic Substitution (NAS) for Introducing Diverse Structural Motifs

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings. organic-chemistry.org The pyridine ring is inherently π-deficient, and this character is significantly amplified by the presence of the potent electron-withdrawing trifluoromethyl group at the C5 position. This activation makes the pyridine core of this compound susceptible to attack by nucleophiles.

For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring, typically at a position activated by the electron-withdrawing substituent (ortho or para). If the hydroxyl group of the title compound were converted into a halogen (e.g., at C3), or if another halogen were introduced at C2, C4, or C6, these positions would become prime sites for NAS. A wide variety of nucleophiles can be employed, including:

Oxygen nucleophiles : alkoxides, phenoxides

Nitrogen nucleophiles : amines, azides

Sulfur nucleophiles : thiolates

Carbon nucleophiles : carbanions

The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. organic-chemistry.org The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group, facilitating the reaction.

Regioselective Deprotonation and Trapping Reactions

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings by using a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting organometallic intermediate (typically an aryllithium) can then be trapped with a wide range of electrophiles.

In this compound, the hydroxyl group (-OH) or a protected derivative (e.g., methoxymethyl ether -OMOM, or carbamate (B1207046) -OCONEt₂) can act as a potent DMG. nih.govharvard.edu This group would direct a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to selectively abstract a proton from the C4 position, which is ortho to the directing group. harvard.eduuwindsor.ca This regioselectivity is a key advantage over other substitution methods like electrophilic aromatic substitution, which might yield a mixture of products. wikipedia.org

Once the C4-lithiated species is formed, it can react with various electrophiles to introduce new substituents with high precision.

Table 2: Examples of Electrophiles for Trapping in DoM Reactions

| Electrophile | Introduced Functional Group |

|---|---|

| I₂ | Iodo (-I) |

| (CH₃)₂SO₄ or CH₃I | Methyl (-CH₃) |

| CO₂ | Carboxylic Acid (-COOH) |

| DMF | Aldehyde (-CHO) |

| B(OR)₃ | Boronic Ester (-B(OR)₂) |

| R₃SiCl | Silyl (B83357) (-SiR₃) |

This method provides a reliable route to 4-substituted-2-methyl-5-(trifluoromethyl)pyridin-3-ol derivatives, which may be difficult to access through other synthetic protocols. nih.gov

Functionalization via Phosphorus Ligand-Coupling Reactions

Phosphorus-based reagents and ligands enable unique transformations of the pyridine core. One innovative approach involves the direct conversion of C-H bonds using phosphorus-based reagents. For instance, bench-stable fluoroalkylphosphines can directly functionalize the C-H bonds of pyridines to introduce fluoroalkyl groups without the need for pre-installed functional groups. This reaction proceeds through the formation of a phosphonium (B103445) salt followed by an sp²-sp³ coupling of the phosphorus ligands.

Another strategy leverages the hydroxyl group of this compound by converting it into an organophosphate. Aryl phosphates can serve as versatile substrates in a variety of cross-coupling reactions, acting as alternatives to the more common aryl halides and triflates. This approach allows the phosphate (B84403) moiety to act as a leaving group in palladium- or nickel-catalyzed couplings, such as Suzuki, Stille, or Negishi reactions, thereby enabling the introduction of alkyl, aryl, or vinyl groups at the C3 position.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR for Structural Assignment and Isomer Differentiation

¹H NMR spectroscopy would be crucial for confirming the substitution pattern on the pyridine (B92270) ring and identifying the presence of the methyl and hydroxyl protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would definitively establish their relative positions. For instance, the protons at positions 4 and 6 on the pyridine ring would be expected to show distinct signals, and their coupling would provide evidence for their adjacency. The methyl group would likely appear as a singlet in a region typical for methyl groups attached to an aromatic ring. The hydroxyl proton's signal could be broad and its chemical shift dependent on solvent and concentration. Without experimental data, a precise analysis is not possible.

¹³C NMR for Carbon Skeleton Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, confirming the carbon framework. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridinyl carbons would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl and hydroxyl groups. The carbon bearing the hydroxyl group (C3) and the carbon with the methyl group (C2) would have distinct chemical shifts. However, no specific data is publicly available.

¹⁵N NMR for Nitrogen Environment Probing

¹⁵N NMR spectroscopy could provide valuable insight into the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen would be sensitive to the electronic effects of the substituents. The trifluoromethyl group's strong electron-withdrawing nature would be expected to influence the nitrogen's chemical shift significantly. Unfortunately, no experimental ¹⁵N NMR data for this compound has been reported in the searched literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be essential for confirming the elemental composition of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol. By providing a highly accurate mass measurement, it would allow for the calculation of the precise molecular formula, distinguishing it from other compounds with the same nominal mass. This data is critical for the verification of a newly synthesized compound. No such data is currently available in the public domain.

Electrospray Ionization (ESI) Modes

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like pyridinols. In positive ion mode ([M+H]⁺), the nitrogen of the pyridine ring would likely be protonated. In negative ion mode ([M-H]⁻), the hydroxyl group would be deprotonated. The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide further structural information. For example, the loss of the trifluoromethyl group or other characteristic fragments could be monitored. Without access to experimental ESI-MS data, a discussion of its specific ionization and fragmentation behavior is purely speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of a compound is typically plotted as transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands for the functional groups expected in this compound are detailed below. While a specific experimental spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on data from analogous compounds such as other substituted pyridinols and trifluoromethylated aromatic compounds. docbrown.infodocbrown.info

A prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad band in the region of 3500-3200 cm⁻¹. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration for a phenol-like compound is expected to be observed in the range of 1260-1180 cm⁻¹.

The trifluoromethyl group (-CF3) exhibits strong absorption bands due to C-F stretching vibrations, which are typically found in the region of 1350-1120 cm⁻¹. These are often some of the most intense peaks in the spectrum. The methyl group (-CH3) will show C-H stretching vibrations in the 2975-2860 cm⁻¹ range and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.

The pyridine ring itself gives rise to a series of characteristic absorptions. These include C-H stretching vibrations from the aromatic ring protons, typically appearing above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which are observed in the 1600-1400 cm⁻¹ region. Ring bending and deformation vibrations can also be seen at lower wavenumbers.

An illustrative data table of the expected IR absorption bands for this compound is provided below, based on characteristic functional group frequencies. docbrown.infodocbrown.infonist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methyl (-CH₃) | C-H Stretch | 2975 - 2860 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |

| Methyl (-CH₃) | C-H Bend | ~1460 and ~1375 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1120 (strong) |

| Phenolic C-O | C-O Stretch | 1260 - 1180 |

| Aromatic C-H | C-H Out-of-plane Bend | 900 - 675 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

While the specific crystal structure of this compound is not publicly documented, the principles of the analysis can be understood by examining the crystal structure of a related substituted pyridine derivative, 2-phenylazo-5-nitro-6-methyl-pyridine. researchgate.net In a typical single-crystal XRD experiment, a well-formed crystal of the compound is mounted and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots.

The positions and intensities of these diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the molecular structure can be modeled. The refinement of this model leads to highly accurate measurements of atomic coordinates.

For this compound, an XRD analysis would be expected to reveal key structural parameters. For instance, it would confirm the planarity of the pyridine ring and provide the precise bond lengths of the C-C, C-N, C-O, C-F, and C-H bonds. The analysis would also detail the bond angles within the pyridine ring and involving the substituents. Furthermore, the torsional angles, which describe the rotation around single bonds, such as the orientation of the hydroxyl and trifluoromethyl groups relative to the pyridine ring, would be determined.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially other weak interactions, would also be identified from the crystal packing. This information is crucial for understanding the physical properties of the compound in its solid state. A hypothetical table of selected crystal data and refinement parameters that would be obtained from such an analysis is presented below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice (e.g., P2₁/c) |

| a, b, c (Å) | The lengths of the unit cell axes |

| α, β, γ (°) | The angles of the unit cell |

| Volume (ų) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

| Density (calculated) | The calculated density of the crystal |

| R-factor | A measure of the agreement between the experimental and calculated structure factors |

Integration of Experimental Spectroscopic Data with Computational Simulations (e.g., Vibrational Analysis)

The integration of experimental spectroscopic data with computational simulations provides a powerful approach for the detailed characterization of molecular structures and properties. canterbury.ac.nz In the context of this compound, computational methods, particularly those based on Density Functional Theory (DFT), can be used to simulate its vibrational (IR) spectrum. acs.org This allows for a more precise assignment of the experimentally observed absorption bands and a deeper understanding of the molecule's vibrational modes.

The process typically begins with the optimization of the molecular geometry of the compound using a selected level of theory and basis set, for example, B3LYP/6-311++G(d,p). acs.org This computational step calculates the lowest energy conformation of the molecule in the gas phase. Following geometry optimization, a frequency calculation is performed on the optimized structure. This calculation predicts the vibrational frequencies and their corresponding IR intensities.

The calculated vibrational frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations and the neglect of environmental effects in the gas-phase model. acs.org Therefore, the computed frequencies are typically scaled by an empirical scaling factor to improve the agreement with the experimental data.

By comparing the scaled theoretical spectrum with the experimental IR spectrum, each absorption band can be assigned to a specific vibrational mode of the molecule. This is particularly useful for complex regions of the spectrum where multiple vibrations may overlap. The computational analysis can also visualize the atomic motions associated with each vibration, providing a clear picture of the nature of the bond stretching, bending, and torsional modes.

For this compound, this integrated approach would allow for the unambiguous assignment of the vibrations associated with the trifluoromethyl group, the methyl group, the hydroxyl group, and the various modes of the pyridine ring. This detailed vibrational analysis provides a more complete characterization of the molecule than what can be achieved by experimental spectroscopy alone. The combination of experimental and computational methods represents a state-of-the-art approach in chemical research for the structural elucidation of new compounds. canterbury.ac.nzacs.org

Applications in Organic Synthesis and As Advanced Chemical Building Blocks

Utility in Catalyst Development and Coordination Chemistry

The structural features of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, specifically the pyridine (B92270) nitrogen and the hydroxyl group, suggest its potential as a ligand in coordination chemistry. The formation of metal complexes can lead to novel catalysts or materials with interesting photophysical properties.

Pyridin-3-ol and its derivatives can act as versatile ligands for a variety of metal ions. The pyridine nitrogen provides a primary coordination site, while the hydroxyl group can either remain protonated or be deprotonated to form a pyridinolate anion, which can also coordinate to a metal center, potentially acting as a bridging ligand. The coordination chemistry of pyridine-type ligands is extensive and has been utilized to create functional materials and molecular assemblies. acs.org

While specific studies on the metal complexes of this compound are not extensively reported, the coordination chemistry of related substituted pyridinols and pyrazoles provides insight into its potential. For example, substituted pyridine alcohols have been used to synthesize aluminum complexes that are active as catalysts for ring-opening polymerization. rsc.org Furthermore, fluorinated pyrazolate anions are known to be useful ligands, imparting properties such as thermal and oxidative stability to the resulting metal complexes. nih.gov Silver complexes with pyridin-3-ol have also been documented. nih.gov The presence of the electron-withdrawing trifluoromethyl group in this compound would be expected to influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

Table 2: Examples of Metal Complexes with Related Pyridine-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Type/Application |

| Substituted Pyridine Dialcohols | Aluminum | Catalysts for ring-opening polymerization rsc.org |

| Pyridin-3-ol | Silver | Simple coordination complex nih.gov |

| Pyridine-Pyrazoles | Copper(I) | Photoluminescent complexes nih.gov |

| 2-Pyridonates | Iron | Biomimetic complexes modeling enzyme active sites rsc.org |

Design of Ligands for Catalytic Reactions

The pyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis due to its strong coordination properties. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing the catalytic activity and selectivity.

While direct examples involving this compound are not extensively documented in public literature, the utility of closely related trifluoromethyl-substituted pyridine structures is well-established. For instance, pyridine-oxazoline (PyOx) ligands containing a 5-(trifluoromethyl)pyridine unit have been synthesized and successfully employed in asymmetric catalysis. A notable example is the ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, which, when complexed with palladium(II), serves as a highly active and enantioselective catalyst for the addition of arylboronic acids to cyclic N-sulfonylketimines. nih.govacs.org The synthesis of this ligand starts from a trifluoromethyl-substituted picolinonitrile, highlighting the role of such pyridines as key intermediates. nih.govacs.org

The hydroxyl group in this compound offers a reactive handle for further functionalization, a desirable feature in ligand synthesis. This is demonstrated in the synthesis of iridium(III) complexes where pyridyl-triazole and pyridyl-pyrazole ligands, some featuring hydroxyl groups, are used to modulate the structural and electronic characteristics of the final complex. unimi.it The hydroxyl group can influence the molecular geometry and potential for hydrogen bonding within the catalytic system. unimi.it This suggests that this compound could be a valuable precursor for a new class of ligands where the methyl and trifluoromethyl groups modulate the electronic landscape and the hydroxyl group provides a site for attachment or secondary interactions.

Table 1: Examples of Catalytic Systems using Trifluoromethyl-Pyridine Ligands

| Ligand Precursor/Core | Catalyst/Metal Complex | Catalytic Reaction | Reference |

|---|---|---|---|

| 5-(trifluoromethyl)picolinonitrile | Palladium(II) complex with (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | Asymmetric addition of arylboronic acids to N-sulfonylketimines | nih.gov, acs.org |

| 6-(phenyl)phenanthridine and pyridyl-triazole/pyrazole | Iridium(III) complexes | General catalysis (structural studies) | unimi.it |

| 5-(trifluoromethyl)picolinonitrile | Copper(I), Nickel(I), Nickel(0) complexes | Conjugate addition, hydroalkynylation, asymmetric reductive coupling | nih.gov |

Building Block for Bioactive Molecules and Research Tools

The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.com Trifluoromethyl-substituted pyridines (TFMPs) are key intermediates in the synthesis of numerous active ingredients in the pharmaceutical and agrochemical sectors. nih.govresearchoutreach.org

The trifluoromethylpyridine core is present in a significant number of commercial agrochemicals and pharmaceuticals. nih.gov The synthesis of these complex molecules often relies on the use of simpler TFMP derivatives as foundational building blocks. nih.govresearchoutreach.org For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) are crucial intermediates derived from 3-picoline, which are then used to build more complex structures. nih.govresearchoutreach.org

These precursors are employed in condensation and cross-coupling reactions to synthesize a range of bioactive compounds. The compound this compound fits into this class of valuable intermediates, offering multiple reaction sites for elaboration into more advanced structures.

Table 2: Bioactive Molecules Derived from Trifluoromethylpyridine Building Blocks

| Building Block | Resulting Bioactive Compound | Class | Application | Reference |

|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Fluazifop-butyl | Herbicide | ACCase inhibitor for weed control | nih.gov, researchoutreach.org |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | researchoutreach.org |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Chlorfluazuron | Insecticide | Insect growth regulator | researchoutreach.org |

| 4-(Trifluoromethyl)nicotinic acid derivative | Flonicamid | Insecticide | Selective aphicide | researchoutreach.org |

Natural products provide a rich source of inspiration for the design of novel bioactive molecules. bohrium.com A common strategy in drug discovery is the synthesis of natural product analogues, where specific fragments of a natural product are replaced or modified to improve efficacy or other properties. rsc.org The use of unique building blocks, such as fluorinated heterocycles, can lead to scaffolds with novel biological activities. bohrium.com

While direct incorporation of this compound into a natural product-like scaffold is not prominently featured in available research, the principle has been demonstrated with related structures. For instance, synthetic analogues of piperideines, which are alkaloids found in fire ant venom, have been created. nih.gov In one study, a series of 6-alkyl-2,3,4,5-tetrahydropyridines were synthesized to mimic these natural piperideines, and they exhibited significant antifungal activity. nih.gov This approach of using synthetic building blocks to create analogues of natural scaffolds highlights a potential application for this compound, where its trifluoromethylpyridine core could be integrated into known natural product frameworks to generate novel derivatives for biological screening.

Beyond being a precursor for complex bioactive molecules, functionalized pyridines can themselves serve as tools in life science research. The unique properties conferred by the trifluoromethyl group can be exploited in the design of chemical probes or reagents. mdpi.com The development of methods for the regioselective trifluoromethoxylation of pyridines has been highlighted as a way to generate valuable building blocks for the discovery of new drugs and agrochemicals. nih.gov

The structural motif of a trifluoromethyl group on a heterocyclic ring is explored in the development of enzyme inhibitors. For example, a series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Although based on a pyrimidine (B1678525) ring, this research underscores the value of the trifluoromethyl-heterocycle combination for creating potent and specific biological reagents. Given its structure, this compound could be utilized in similar medicinal chemistry programs as a starting point for developing new research tools or therapeutic leads.

Contribution to Materials Science (as a Building Block)

The applications of fluorinated organic compounds extend beyond life sciences into materials science. sigmaaldrich.com The introduction of fluorine can significantly alter the physical properties of materials, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. nih.govsigmaaldrich.com

Heterocyclic compounds, including pyridines, are used as monomers or building blocks for functional polymers and organic materials. The trifluoromethoxy group (OCF3), which shares electronic properties with the trifluoromethyl group, is noted for its impact in materials science research. nih.gov It is plausible that pyridine-containing building blocks like this compound could be incorporated into polymers or metal-organic frameworks (MOFs). chemscene.com The hydroxyl group provides a clear point for polymerization or for linking into a larger framework, while the trifluoromethyl group could impart desirable properties such as hydrophobicity and thermal stability to the resulting material. The use of fluorinated building blocks is already established in the creation of popular materials like polytetrafluoroethylene (PTFE). sigmaaldrich.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol is paramount for enabling its widespread study and potential application. Current manufacturing of trifluoromethyl-pyridines often relies on multi-step processes, such as the chlorination/fluorine exchange of methylpyridines, which can involve harsh conditions and generate significant waste. nih.gov Future research should pivot towards more elegant and sustainable synthetic strategies.

Key research objectives should include:

Direct C-H Functionalization: Investigating methods for the direct, late-stage trifluoromethylation and hydroxylation of a pre-formed 2-methylpyridine (B31789) ring. Methodologies for the innate C-H trifluoromethylation of heterocycles are emerging and could offer a more atom-economical route. nih.gov

Green Chemistry Approaches: Developing syntheses that utilize greener solvents, reduce energy consumption, and employ catalysts with low environmental impact. This includes exploring mechanochemical protocols that minimize or eliminate the need for bulk solvents rsc.org and continuous-flow systems that offer enhanced safety, scalability, and control over reaction conditions. acs.org

Biocatalytic Synthesis: Exploring the potential of engineered enzymes to perform key synthetic steps, such as selective hydroxylation, under mild, aqueous conditions. This represents a frontier in sustainable chemistry that remains largely unexplored for this class of compounds.

| Research Focus | Proposed Methodology | Potential Advantages |

| Direct Synthesis | C-H activation/trifluoromethylation | Reduced step count, less waste |

| Process Intensification | Continuous-flow chemistry | Improved safety, scalability, and yield |

| Sustainable Methods | Mechanochemistry, Biocatalysis | Reduced solvent use, milder conditions |

Exploration of Undiscovered Reactivity Patterns

The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl group is expected to create a unique electronic environment on the pyridine (B92270) ring. This balance governs the molecule's reactivity, and a systematic exploration of its reaction scope is a critical area for future work.

Future investigations should focus on:

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of reactions on the pyridine ring. The combined directing effects of the substituents could lead to unexpected outcomes compared to simpler pyridinols.